An In-Depth Technical Guide to Nordoxepin-d4 HCl: Application in Quantitative Bioanalysis
An In-Depth Technical Guide to Nordoxepin-d4 HCl: Application in Quantitative Bioanalysis
Introduction: The Quintessential Internal Standard for Doxepin Pharmacokinetics
Nordoxepin, the primary and pharmacologically active metabolite of the tricyclic antidepressant doxepin, is a critical analyte in pharmacokinetic and toxicological studies.[1][2] Accurate quantification of nordoxepin in biological matrices is paramount for understanding the metabolism, efficacy, and safety profile of its parent drug, doxepin. Nordoxepin-d4 hydrochloride (HCl) is a stable, deuterium-labeled isotopologue of nordoxepin, designed to serve as an ideal internal standard for quantitative analysis by mass spectrometry.[3]
The incorporation of four deuterium atoms provides a mass shift that is sufficient to distinguish it from the unlabeled analyte, without significantly altering its physicochemical properties. This ensures that Nordoxepin-d4 HCl co-elutes with the native analyte and experiences similar extraction recovery and ionization effects, thereby correcting for variability during sample preparation and analysis.[4] This guide provides a comprehensive overview of the chemical structure, properties, and, most importantly, the practical application of Nordoxepin-d4 HCl as an internal standard in a robust, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.
Section 1: Chemical Structure and Physicochemical Properties
A thorough understanding of the molecular characteristics of Nordoxepin-d4 HCl is fundamental to its effective application.
Chemical Structure and Isomerism
Nordoxepin-d4 HCl is the hydrochloride salt of N-desmethyldoxepin that has been chemically modified to incorporate four deuterium atoms. While the exact position of deuteration can vary by manufacturer, it is typically on a part of the molecule that is not susceptible to metabolic exchange, often on the aromatic rings or the ethyl chain, to ensure stability in vivo and in vitro. A Certificate of Analysis from the supplier should always be consulted for the specific labeling pattern.[5]
Like its parent compound, nordoxepin exists as a mixture of (E) and (Z) geometric isomers. While doxepin is typically administered in an approximate 85:15 ratio of (E) to (Z) isomers, stereoselective metabolism results in plasma concentrations of nordoxepin isomers that are closer to a 1:1 ratio.[1] Therefore, analytical methods must be capable of resolving and quantifying these isomers, and the isomeric composition of the Nordoxepin-d4 HCl internal standard should be known.
Caption: Assumed chemical structure of (E/Z)-Nordoxepin-d4 HCl.
Physicochemical Data
The physicochemical properties of Nordoxepin-d4 HCl are nearly identical to those of its non-labeled counterpart, which is a key principle for its use as an internal standard.
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₅D₄NO · HCl | [5][6] |
| Molecular Weight | 305.84 g/mol | [5][6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | ~186-190 °C (for unlabeled HCl salt) | [7] |
| Solubility | Soluble in methanol, ethanol, DMSO, and water. | [8] |
| Purity | Typically ≥98% (chemical), with high isotopic enrichment. | [5][9] |
Section 2: Synthesis and Quality Control
Synthesis Pathway Overview
The synthesis of Nordoxepin-d4 HCl is not publicly detailed but generally involves either the deuteration of a suitable precursor or the use of deuterated building blocks in a multi-step synthesis. A common strategy involves the N-demethylation of a deuterated doxepin analog. The final product is then converted to its hydrochloride salt to improve stability and handling.
Caption: Generalized synthesis workflow for Nordoxepin-d4 HCl.
Quality Control and Certification
For its use in regulated bioanalysis, Nordoxepin-d4 HCl must be a certified reference material (CRM). The Certificate of Analysis (CoA) is a critical document that provides essential information, including:
-
Identity Confirmation: Verified by techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[5]
-
Chemical Purity: Typically determined by HPLC, with purity levels expected to be >98%.[5]
-
Isotopic Purity: The percentage of the deuterated species relative to unlabeled or lesser-labeled species, determined by mass spectrometry.
-
Concentration (for solutions): Accurately determined and traceable to SI units.
-
Storage and Stability: Recommended storage conditions and expiration or re-test dates based on stability studies.[4][5]
Section 3: Application in Quantitative Bioanalysis (LC-MS/MS)
The primary application of Nordoxepin-d4 HCl is as an internal standard for the accurate quantification of nordoxepin in biological matrices such as plasma or serum.
Rationale for a Stable Isotope-Labeled Internal Standard
The ideal internal standard co-elutes with the analyte and has identical chemical and physical properties. This ensures that any loss of analyte during sample processing or any fluctuation in instrument response (e.g., ion suppression) is mirrored by the internal standard. The ratio of the analyte signal to the internal standard signal remains constant, leading to high precision and accuracy.
Caption: Bioanalytical workflow using Nordoxepin-d4 HCl.
Step-by-Step Experimental Protocol
This protocol is a robust starting point for the quantification of nordoxepin in human plasma and should be fully validated according to regulatory guidelines (e.g., FDA, EMA).[10]
3.2.1 Materials and Reagents
-
Nordoxepin-d4 HCl certified reference material
-
Nordoxepin HCl certified reference material
-
Human plasma (with appropriate anticoagulant)
-
Methanol, Acetonitrile (HPLC or LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Methyl tert-butyl ether (for LLE)
-
Water (deionized, 18 MΩ·cm)
3.2.2 Preparation of Stock and Working Solutions
-
Primary Stock Solutions (100 µg/mL): Accurately weigh ~1 mg of Nordoxepin HCl and Nordoxepin-d4 HCl and dissolve in methanol to a final volume of 10.0 mL. Store at -20°C or as recommended by the supplier.[4]
-
Working Standard Solutions: Serially dilute the Nordoxepin HCl stock solution with 50:50 (v/v) methanol:water to prepare calibration standards ranging from 0.1 to 50 ng/mL.
-
Internal Standard (IS) Working Solution (5 ng/mL): Dilute the Nordoxepin-d4 HCl stock solution with 50:50 (v/v) methanol:water.
3.2.3 Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (5 ng/mL Nordoxepin-d4 HCl) and vortex briefly.
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 1.0 mL of methyl tert-butyl ether, cap, and vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A and vortex.
3.2.4 LC-MS/MS Conditions
| Parameter | Recommended Condition |
| HPLC Column | C8 or C18, e.g., Hypurity C8 (100 x 4.6 mm, 5 µm) |
| Mobile Phase A | 2.0 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (95:5, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 - 1.2 mL/min |
| Gradient | Isocratic, e.g., 70% A / 30% B |
| Column Temp. | 40 °C |
| Injection Vol. | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition | Multiple Reaction Monitoring (MRM) |
3.2.5 Mass Spectrometry Parameters (MRM Transitions)
The MRM transitions are the cornerstone of the method's selectivity and sensitivity. The values below for Nordoxepin-d4 are inferred based on the known fragmentation of Nordoxepin. These must be experimentally confirmed by infusing the standard solution into the mass spectrometer.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| Nordoxepin | 266.0 | 107.0 | [M+H]⁺; corresponds to the stable hydroxy tropylium ion.[2][11] |
| Nordoxepin-d4 | ~270.1 (Verify) | ~107.0 or ~111.0 (Verify) | [M+D]⁺; The product ion may or may not retain the deuterium labels depending on the fragmentation pathway. |
Section 4: Data Analysis, Method Validation, and Stability
Calibration and Quantification
A calibration curve is constructed by plotting the peak area ratio (Nordoxepin/Nordoxepin-d4) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used. The concentration of unknown samples is then calculated from this regression equation.
Method Validation
The analytical method must be validated according to established guidelines to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day variability, typically assessed using Quality Control (QC) samples at multiple concentration levels.
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.
-
Extraction Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analyte and IS in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage) and in processed samples.[10]
Stability of Nordoxepin-d4 HCl
As a certified reference material, Nordoxepin-d4 HCl is typically stable for years when stored as a solid at the recommended temperature (e.g., -20°C).[8] Stock solutions are generally stable for at least 6 months when stored at -80°C.[4] It is crucial to avoid repeated freeze-thaw cycles of stock solutions.[4]
Conclusion
Nordoxepin-d4 HCl is an indispensable tool for the accurate and precise quantification of nordoxepin in complex biological matrices. Its properties as a stable isotope-labeled internal standard allow it to effectively compensate for analytical variability, leading to highly reliable data in pharmacokinetic, bioequivalence, and toxicological studies. The methodologies and protocols outlined in this guide provide a robust framework for the successful implementation of Nordoxepin-d4 HCl in a regulated bioanalytical laboratory. As with any analytical method, proper validation is essential to ensure that the generated data is fit for its intended purpose.
References
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Patel, N. P., et al. (2017). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 7(5), 307-314. [Online] Available at: [Link]
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Patel, N. P., et al. (2017). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. PubMed. [Online] Available at: [Link]
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Zhang, Y., et al. (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. MDPI. [Online] Available at: [Link]
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Phenomenex. Assay of Doxepin Hydrochloride According to USP Monograph Using Three Different HPLC Columns. [Online] Available at: [Link]
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